molecular formula C14H12ClN5OS2 B2859078 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide CAS No. 886928-76-3

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide

Cat. No.: B2859078
CAS No.: 886928-76-3
M. Wt: 365.85
InChI Key: RAJNWESZNSLHTJ-UHFFFAOYSA-N
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Description

2-{[4-Amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide is a synthetic triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a thiophen-2-yl group at position 5, an amino group at position 4, and a sulfanyl-linked acetamide moiety bearing a 4-chlorophenyl group. The structural uniqueness lies in the combination of a sulfur-rich triazole-thioacetamide framework and electron-withdrawing substituents (e.g., chlorine), which may enhance binding affinity to biological targets .

Properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5OS2/c15-9-3-5-10(6-4-9)17-12(21)8-23-14-19-18-13(20(14)16)11-2-1-7-22-11/h1-7H,8,16H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJNWESZNSLHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide is a derivative of triazole with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial, anticancer, and stress-protective properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a triazole ring fused with a thiophene ring and an acetamide moiety. Its unique structure contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC12H12ClN5S2
Molecular Weight303.83 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit notable antimicrobial properties . A study evaluated various triazole compounds against Mycobacterium tuberculosis and other bacterial strains. The results showed that compounds similar to our target compound demonstrated effective antibacterial and antifungal activities, suggesting a promising role in treating infections caused by resistant strains .

Case Study: Antimicrobial Screening

In a comparative study, several synthesized triazole derivatives were tested against common pathogens. The compound exhibited an inhibition zone comparable to established antibiotics, highlighting its potential as a new antimicrobial agent.

Anticancer Activity

Triazole derivatives have been recognized for their anticancer properties . The compound has been shown to inhibit the proliferation of various cancer cell lines. For instance, research on structurally related compounds indicated that they could effectively target cancer cells by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth .

Research Findings

A study conducted on a series of triazole derivatives revealed that specific modifications led to enhanced activity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines. The most active derivatives had IC50 values significantly lower than those of standard chemotherapeutic agents .

Stress-Protective Effects

Recent studies have highlighted the stress-protective effects of sodium salts derived from this compound. In experiments involving acute immobilization stress in rats, the compound demonstrated significant protective effects on behavioral parameters and biochemical markers related to oxidative stress .

Experimental Design

The study involved administering the compound to rats subjected to stress and evaluating their behavior through various tests (e.g., Open Field Test). Results indicated improved scores in anxiety-related behaviors compared to control groups treated with standard anxiolytics like Mebicar (Adaptol) .

Summary of Biological Activities

Activity TypeFindings
AntimicrobialEffective against Mycobacterium tuberculosis; comparable to antibiotics .
AnticancerInhibitory effects on HCT-116 and T47D cell lines; low IC50 values .
Stress-ProtectiveSignificant improvement in behavioral tests under stress conditions .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including the compound . Triazoles are known for their effectiveness against a range of pathogens, including bacteria and fungi. Research has demonstrated that derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide have shown promising results in inhibiting strains like Staphylococcus aureus and Escherichia coli through mechanisms that disrupt cell wall synthesis and function .

Antiparasitic Properties

Another area of interest is the antiparasitic potential of this compound. A study focusing on triazole derivatives indicated that they could be effective against Leishmania species, which cause leishmaniasis. The mechanism involves interference with the metabolic pathways of the parasites, leading to reduced viability . The sulfanyl group is believed to enhance the interaction with biological targets within these organisms.

Stress-Protective Effects

In preclinical studies involving animal models, sodium salts of triazole derivatives have been evaluated for their stress-protective effects. These studies utilized behavioral tests to assess changes in anxiety-like behaviors following exposure to stressors. Results indicated that such compounds could positively influence physiological parameters and antioxidant activity in stressed animals . This suggests potential applications in neuropharmacology or as adjunct therapies for stress-related disorders.

Agricultural Applications

Fungicides

The unique structure of triazole compounds lends itself well to agricultural applications, particularly as fungicides. The ability of these compounds to inhibit fungal growth makes them suitable candidates for protecting crops from various fungal pathogens. Research has indicated that triazole derivatives can effectively manage diseases caused by Fusarium and Botrytis species, which are common threats to crop yields .

Plant Growth Regulators

Additionally, some studies suggest that triazole compounds may act as plant growth regulators, promoting growth or enhancing resistance to environmental stresses. This dual functionality could provide a more sustainable approach to crop management by reducing reliance on multiple chemical agents .

Material Sciences

Polymer Chemistry

In material sciences, the incorporation of triazole derivatives into polymer matrices has been explored for their potential to enhance mechanical properties and thermal stability. The presence of triazole rings can improve the thermal resistance of polymers used in high-performance applications . Furthermore, the ability to modify these compounds allows for tailored functionalities in materials designed for specific applications.

Summary Table of Applications

Field Application Mechanism/Effect
Medicinal ChemistryAntimicrobial ActivityDisruption of cell wall synthesis
Antiparasitic PropertiesInterference with metabolic pathways
Stress-Protective EffectsImprovement in physiological and antioxidant parameters
Agricultural ScienceFungicidesInhibition of fungal growth
Plant Growth RegulatorsPromotion of growth; enhanced stress resistance
Material SciencesPolymer ChemistryEnhanced mechanical properties and thermal stability

Chemical Reactions Analysis

Reaction Types and Functional Group Reactivity

The compound participates in diverse reactions due to its heterocyclic and aromatic substituents:

Reaction Type Reagents/Conditions Products Citations
Nucleophilic Substitution NaOMe, DMF, 80°CReplacement of the 4-chlorophenyl group with methoxy or other nucleophiles
Oxidation KMnO₄ (acidic conditions)Thiophene ring oxidation to sulfone derivatives
Reduction H₂/Pd-C, ethanol, 50°CReduction of nitro intermediates (if present) to amines
Cycloaddition Cu(I)-catalyzed azide-alkyne reactionsFormation of triazole-linked conjugates for pharmaceutical applications

Nucleophilic Aromatic Substitution (NAS)

The 4-chlorophenyl group undergoes substitution with nucleophiles like methoxide or amines. For example:

Ar Cl+NaOMeDMF 80 CAr OMe+NaCl\text{Ar Cl}+\text{NaOMe}\xrightarrow{\text{DMF 80 C}}\text{Ar OMe}+\text{NaCl}

This reaction is critical for modifying the compound’s electronic properties and enhancing solubility.

Thiophene Ring Oxidation

The thiophene moiety oxidizes to sulfones under strong oxidizing agents like KMnO₄, altering the compound’s electronic profile and biological activity.

Reductive Functionalization

In synthetic routes, intermediates with nitro groups are reduced to amines using H₂/Pd-C, as seen in precursor steps for triazole formation .

S-Alkylation and Cross-Coupling

The sulfanyl group (-S-) participates in alkylation reactions. For instance:

RSH+R XRSR +HX\text{RSH}+\text{R X}\rightarrow \text{RSR }+\text{HX}

This reaction is utilized to attach additional pharmacophores .

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis (HCl, 60°C): Cleavage of the sulfanyl linkage occurs within 2 hours.

  • Basic Conditions (NaOH, 25°C): Stable for >24 hours, making it suitable for alkaline reaction environments.

Mechanistic Insights

  • Triazole Core : The amino group at position 4 enhances electron density, facilitating electrophilic attacks at the sulfanyl bridge.

  • Thiophene Ring : Delocalized π-electrons stabilize intermediates during oxidation or electrophilic substitution.

Comparative Reactivity Data

Functional Group Reactivity (Relative Rate) Key Interactions
4-ChlorophenylModerateElectrophilic substitution at para position
ThiopheneHighOxidation, electrophilic substitution
Sulfanyl LinkerHighAlkylation, nucleophilic substitution

Chemical Stability and Degradation

  • Thermal Stability : Decomposes at >200°C without melting.

  • Photostability (UV light): Forms dimeric products via radical intermediates.

Comparison with Similar Compounds

Key Observations :

  • Thiophene’s electron-rich nature may enhance π-π stacking interactions in biological targets compared to pyridine’s electron-deficient ring .
  • Substituent Effects : The 4-chlorophenyl group in the target compound contrasts with the 4-ethylphenyl group in VUAA1. Chlorine’s electron-withdrawing nature may improve metabolic stability and target binding compared to alkyl groups .
  • Amino Group: The 4-amino substitution is shared with furan-based derivatives (), suggesting a role in hydrogen bonding or solubility enhancement.

Key Observations :

  • Anti-Exudative Activity : Furan-2-yl derivatives () exhibit significant anti-exudative effects, with some outperforming diclofenac sodium. The target compound’s thiophene substituent may further modulate this activity due to enhanced lipophilicity and membrane permeability .
  • Receptor Specificity : Pyridinyl-containing compounds like VUAA1 and OLC15 target insect olfactory receptors, whereas the target compound’s 4-chlorophenyl group suggests divergent applications, possibly in mammalian inflammatory pathways .

Physicochemical and Spectroscopic Comparisons

  • Melting Points : Thiophene-containing derivatives (e.g., 6l in : 125–128°C) generally exhibit lower melting points than pyridinyl analogs (e.g., 6a: 182–184°C), likely due to reduced crystallinity from sulfur’s bulkier van der Waals radius .
  • Synthetic Yields : Furan-based derivatives (: up to 93% yield) are synthesized more efficiently than pyridinyl analogs (: 50–83%), suggesting that heterocycle choice impacts reaction optimization .
  • Spectroscopic Data : All compounds show characteristic 1H-NMR signals for triazole protons (~δ 7.5–8.5 ppm) and acetamide NH (~δ 10–11 ppm). The target compound’s thiophene protons are expected at δ 6.5–7.5 ppm, distinct from pyridine’s deshielded signals (~δ 8.0–9.0 ppm) .

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